molecular formula C10H13N B3112844 1-(4-Vinylphenyl)ethanamine CAS No. 19303-08-3

1-(4-Vinylphenyl)ethanamine

Cat. No. B3112844
CAS RN: 19303-08-3
M. Wt: 147.22 g/mol
InChI Key: LNQOHNKBFDWGEQ-UHFFFAOYSA-N
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Description

1-(4-Vinylphenyl)ethanamine is a chemical compound with the molecular formula C10H13N . It is also known by other names such as Benzenemethanamine, 4-ethenyl-.alpha.-methyl-, ®- (9CI) .


Molecular Structure Analysis

The molecular structure of 1-(4-Vinylphenyl)ethanamine consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 147.217 Da and the monoisotopic mass is 147.104797 Da .


Physical And Chemical Properties Analysis

1-(4-Vinylphenyl)ethanamine has a density of 1.0±0.1 g/cm³, a boiling point of 239.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.6±3.0 kJ/mol and the flash point is 99.5±8.5 °C . The molecule has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Catalytic Methods and Polymerization Initiators

1-(4-Vinylphenyl)ethanamine has applications in catalysis and polymerization. An example is its use in the formation of alkoxyamines from nitroxides and substituted styrenes, serving as unimolecular initiators for nitroxide-mediated radical polymerization (NMRP) (Bothe & Schmidt-naake, 2003). This process involves the synthesis of functionalized alkoxyamines and bisaminooxy compounds, which are essential for NMRP.

Ligand Synthesis and Complex Formation

The compound is also significant in the synthesis of ligands that form complexes with metals like ZnII and CuII. These complexes have chiral, pseudo C3-symmetric structures and are important in fields like chiroptical studies and Monte Carlo/stochastic dynamics simulations (Canary et al., 1998).

Chromatography and Separation Science

In separation science, 1-(4-Vinylphenyl)ethanamine derivatives are used to create monolithic capillary columns for the separation of both low- and high-molecular-weight compounds. These columns are prepared through free radical polymerization and have applications in micro-HPLC for a wide range of analytes (Greiderer et al., 2009).

Block Copolymer Synthesis

The compound is also instrumental in synthesizing well-defined block copolymers. Functional alkoxyamines derived from 1-(4-Vinylphenyl)ethanamine are used to prepare block copolymers like poly(hexamethylcyclotrisiloxane)-b-poly(styrene) and poly(norbornene)-b-poly(styrene) (Miura et al., 2003).

Photoreactive Polymers

Another application is in the development of photoreactive polymers. Derivatives of 1-(4-Vinylphenyl)ethanamine, when irradiated, transform into compounds with specific properties useful in photopolymerization processes (Mosnáček et al., 2004).

Chemoselective Immobilization in Polymer Multilayers

1-(4-Vinylphenyl)ethanamine is also key in the synthesis of polymers for chemoselective immobilization in layer-by-layer multilayer construction. These polymers have functional group pairs that are critical in processes like oxime bond formation and are studied through techniques like UV/vis spectroscopy and atomic force microscopy (Lee et al., 2004).

properties

IUPAC Name

1-(4-ethenylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-3-9-4-6-10(7-5-9)8(2)11/h3-8H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQOHNKBFDWGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Vinylphenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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